molecular formula C21H25N3O B13007772 8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 1048-12-0

8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No.: B13007772
CAS No.: 1048-12-0
M. Wt: 335.4 g/mol
InChI Key: UYFYPEANMLJLKO-UHFFFAOYSA-N
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Description

8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a complex organic compound with the molecular formula C21H25N3O and a molecular weight of 335.44 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique spirocyclic structure where two rings are connected through a single atom. It is primarily used for research and development purposes in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions, such as methylation and phenylation, to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its specific spirocyclic structure and the presence of benzyl, methyl, and phenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

8-benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-22-17-24(19-10-6-3-7-11-19)21(20(22)25)12-14-23(15-13-21)16-18-8-4-2-5-9-18/h2-11H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFYPEANMLJLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C2(C1=O)CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296011
Record name 8-benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048-12-0
Record name NSC106904
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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